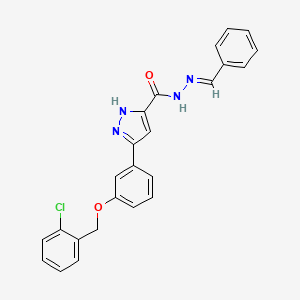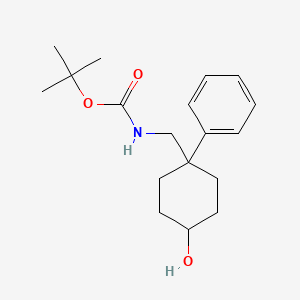
Acetylcholine chloride, suitable for cell culture
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcholine chloride is a chemical compound with the molecular formula (CH3)3N+CH2CH2OCOCH3Cl-. It is a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across nerve synapses. The European Pharmacopoeia (EP) Reference Standard for acetylcholine chloride ensures the quality and consistency of this compound for use in laboratory tests and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: Acetylcholine chloride can be synthesized through the reaction of choline with acetyl chloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acetyl chloride. The process involves the following steps:
- Choline is dissolved in an anhydrous solvent such as dichloromethane.
- Acetyl chloride is added dropwise to the choline solution while maintaining a low temperature to control the reaction rate.
- The reaction mixture is stirred for several hours to ensure complete acetylation of choline.
- The product, acetylcholine chloride, is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: Industrial production of acetylcholine chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the standards set by the European Pharmacopoeia .
化学反应分析
Types of Reactions: Acetylcholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, acetylcholine chloride hydrolyzes to form choline and acetic acid.
Oxidation: Acetylcholine chloride can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The chloride ion in acetylcholine chloride can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as hydroxide ions or other halide ions.
Major Products Formed:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Acetylcholine derivatives with different anions.
科学研究应用
Acetylcholine chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its role as a neurotransmitter in the nervous system and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, myasthenia gravis, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
Acetylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It binds to nicotinic and muscarinic receptors, leading to the activation of various signaling pathways. The cholinergic anti-inflammatory mechanism is mediated by the interaction of acetylcholine with α7n cholinoreceptors on monocytes, macrophages, and neutrophils. This interaction decreases the levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
相似化合物的比较
Choline chloride: A precursor to acetylcholine, used in the synthesis of acetylcholine chloride.
Acetylcholine bromide: Similar to acetylcholine chloride but with a bromide ion instead of a chloride ion.
Acetylcholine iodide: Another similar compound with an iodide ion instead of a chloride ion.
Uniqueness: Acetylcholine chloride is unique due to its specific role as a neurotransmitter and its ability to interact with both nicotinic and muscarinic receptors. This dual interaction allows it to modulate various physiological processes, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C7H17ClNO2+ |
|---|---|
分子量 |
182.67 g/mol |
IUPAC 名称 |
2-acetyloxyethyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1; |
InChI 键 |
JUGOREOARAHOCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC[N+](C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)



![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)



